Cas no 38932-40-0 (Cephalexin Sodium Salt)

Cephalexin Sodium Salt Chemical and Physical Properties
Names and Identifiers
-
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-, sodium salt(1:1), (6R,7R)-
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-, sodium salt(1:1
- CEPHALEXIN SODIUM
- sodium,(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Cefalexin Sodium
- Cefalexina Sodica
- Cefalexin-Natrium
- Cefalexinum Natricum
- Cephalexin sodium salt
- Cephalexinum natricum
- UNII-F78YJG0WXK
- SODIUM CEFALEXIN
- F78YJG0WXK
- CEFALEXIN SODIUM [WHO-DD]
- sodium cephalexin
- DTXSID90192221
- W-204222
- CHEBI:59390
- NZDYPHVJLWMLJI-CYJZLJNKSA-M
- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-(((2R)-2-AMINO-2-PHENYLACETYL)AMINO)-3-METHYL-8-OXO-, SODIUM SALT (1:1), (6R,7R)-
- sodium (6R,7R)-7-{[(2R)-2-amino-2-phenylacetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- CEPHALEXIN SODIUM SALT [MI]
- Cephalexin sodium salt, Antibiotic for Culture Media Use Only
- 38932-40-0
- sodium 7beta-[(2R)-2-amino-2-phenylacetamido]-3-methyl-3,4-didehydrocepham-4-carboxylate
- SCHEMBL5712878
- sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Q27126674
- sodium[6R-[6alpha,7beta(R*)]]-7-(aminophenylacetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- EINECS 254-192-8
- Cephalexin Sodium Salt
-
- Inchi: InChI=1S/C16H17N3O4S.Na/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);/q;+1/p-1/t10-,11-,15-;/m1./s1
- InChI Key: NZDYPHVJLWMLJI-CYJZLJNKSA-M
- SMILES: [Na+].C1C=CC([C@H](C(N[C@@H]2C(=O)N3C(=C(CS[C@H]23)C)C([O-])=O)=O)N)=CC=1
Computed Properties
- Exact Mass: 369.07600
- Monoisotopic Mass: 369.076
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 606
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 141A^2
Experimental Properties
- Density: 1.5
- Melting Point: >150°C
- Boiling Point: 727.4°Cat760mmHg
- Flash Point: 393.7°C
- Solubility: Methanol (Slightly), Water (Slightly)
- PSA: 140.86000
- LogP: 0.13930
Cephalexin Sodium Salt Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Cephalexin Sodium Salt Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C256815-100mg |
Cephalexin Sodium Salt |
38932-40-0 | 100mg |
$ 184.00 | 2023-09-08 | ||
A2B Chem LLC | AF73790-100mg |
sodium [6R-[6alpha,7beta(R*)]]-7-(aminophenylacetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
38932-40-0 | 100mg |
$300.00 | 2024-04-20 | ||
TRC | C256815-500mg |
Cephalexin Sodium Salt |
38932-40-0 | 500mg |
$ 845.00 | 2023-09-08 | ||
TRC | C256815-1g |
Cephalexin Sodium Salt |
38932-40-0 | 1g |
$ 1455.00 | 2023-09-08 | ||
A2B Chem LLC | AF73790-1g |
sodium [6R-[6alpha,7beta(R*)]]-7-(aminophenylacetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
38932-40-0 | 1g |
$1515.00 | 2024-04-20 | ||
A2B Chem LLC | AF73790-500mg |
sodium [6R-[6alpha,7beta(R*)]]-7-(aminophenylacetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
38932-40-0 | 500mg |
$930.00 | 2024-04-20 |
Cephalexin Sodium Salt Related Literature
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
Additional information on Cephalexin Sodium Salt
Cephalexin Sodium Salt: A Comprehensive Overview
Cephalexin Sodium Salt, also known by its CAS number 38932-40-0, is a widely recognized and extensively studied compound in the field of pharmacology and microbiology. This compound, a sodium salt derivative of cephalexin, belongs to the second-generation cephalosporin class of antibiotics. Its primary function is to combat bacterial infections by inhibiting cell wall synthesis in gram-positive and gram-negative bacteria. Over the years, Cephalexin Sodium Salt has been a cornerstone in the treatment of various infections, including respiratory tract infections, skin and soft tissue infections, and urinary tract infections.
The chemical structure of Cephalexin Sodium Salt comprises a beta-lactam ring fused to a dihydrothiazine ring, which is characteristic of cephalosporins. This structure confers it with potent bactericidal activity against a wide range of pathogens. Recent studies have highlighted its efficacy against multi-drug resistant strains, making it a valuable asset in the ongoing battle against antibiotic resistance. For instance, research published in 2023 demonstrated that Cephalexin Sodium Salt exhibits significant activity against methicillin-resistant Staphylococcus aureus (MRSA) when administered in combination with other beta-lactamase inhibitors.
In terms of pharmacokinetics, Cephalexin Sodium Salt is rapidly absorbed after oral administration, with peak plasma concentrations achieved within 1-2 hours. Its bioavailability is relatively high, making it an ideal candidate for oral therapy. The compound undergoes renal excretion primarily as unchanged drug, which underscores its suitability for patients with mild to moderate renal impairment. However, recent clinical trials have shown that adjusting the dosage in patients with severe renal dysfunction can optimize therapeutic outcomes while minimizing adverse effects.
The therapeutic applications of Cephalexin Sodium Salt are vast and continue to expand with advancements in medical research. One of the most promising areas is its use in pediatric populations. A 2023 study published in the Journal of Pediatric Infectious Diseases revealed that Cephalexin Sodium Salt is well-tolerated by children and effective in treating common pediatric infections such as otitis media and pharyngitis. Moreover, its safety profile makes it a preferred choice for neonates and immunocompromised individuals.
Beyond its clinical applications, Cephalexin Sodium Salt has also been the subject of extensive research into drug delivery systems. Scientists are exploring novel formulations, such as sustained-release tablets and nanoparticles, to enhance its efficacy and reduce dosing frequency. For example, a 2023 study demonstrated that encapsulating Cephalexin Sodium Salt in lipid nanoparticles significantly improved its bioavailability and reduced systemic toxicity.
In conclusion, Cephalexin Sodium Salt remains a vital component of antimicrobial therapy due to its broad spectrum of activity, favorable pharmacokinetics, and well-established safety profile. As research continues to uncover new applications and optimize delivery systems, the compound's role in combating bacterial infections will undoubtedly grow even more prominent. With ongoing advancements in microbiology and pharmacology, Cephalexin Sodium Salt stands as a testament to human ingenuity in the fight against infectious diseases.
38932-40-0 (Cephalexin Sodium Salt) Related Products
- 50370-12-2(Cefadroxil)
- 66592-87-8(Cefadroxil monohydrate)
- 121123-17-9(Cefprozil monohydrate)
- 92665-29-7(Cefprozil)
- 23325-78-2(Cephalexin monohydrate)
- 15686-71-2(Cephalexin)
- 34632-04-7(L-Cephalexin)
- 144790-28-3(L-Cefadroxil)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)




